molecular formula C16H16N4O7 B2854144 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 912774-01-7

4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2854144
CAS No.: 912774-01-7
M. Wt: 376.325
InChI Key: VUIXMCWITADZLH-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a triazole ring, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be synthesized from piperonal through a series of reactions, including oxidation and cyclization.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.

    Formation of the Triazole Ring:

    Esterification: The final step involves esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Dimethyl 1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)isophthalate: This compound shares the benzo[d][1,3]dioxole moiety and ester functionalities but differs in the overall structure.

    Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a benzo[d][1,3]dioxole moiety, used in different applications.

Uniqueness

Dimethyl 1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its combination of a triazole ring, benzo[d][1,3]dioxole moiety, and ester functionalities, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

dimethyl 1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O7/c1-24-15(22)13-14(16(23)25-2)20(19-18-13)7-12(21)17-6-9-3-4-10-11(5-9)27-8-26-10/h3-5H,6-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIXMCWITADZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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